2-(1-Chlorocyclopropyl)-1-(2-chlorophenyl)-3-hydrazinylpropan-2-ol
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Overview
Description
2-(1-Chlorocyclopropyl)-1-(2-chlorophenyl)-3-hydrazinylpropan-2-ol is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a chlorocyclopropyl group, a chlorophenyl group, and a hydrazinylpropanol moiety. Its distinct chemical properties make it an interesting subject for study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chlorocyclopropyl)-1-(2-chlorophenyl)-3-hydrazinylpropan-2-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chlorocyclopropyl Intermediate: This step involves the reaction of a suitable cyclopropane precursor with a chlorinating agent, such as thionyl chloride, under controlled conditions to introduce the chlorine atom.
Introduction of the Chlorophenyl Group: The chlorocyclopropyl intermediate is then reacted with a chlorobenzene derivative in the presence of a suitable catalyst, such as palladium on carbon, to form the desired chlorophenyl group.
Hydrazinylpropanol Formation: The final step involves the reaction of the intermediate with hydrazine hydrate and a suitable alcohol, such as ethanol, under reflux conditions to form the hydrazinylpropanol moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1-Chlorocyclopropyl)-1-(2-chlorophenyl)-3-hydrazinylpropan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen atoms replacing chlorine.
Substitution: Formation of substituted derivatives with nucleophiles replacing chlorine atoms.
Scientific Research Applications
2-(1-Chlorocyclopropyl)-1-(2-chlorophenyl)-3-hydrazinylpropan-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-(1-Chlorocyclopropyl)-1-(2-chlorophenyl)-3-hydrazinylpropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-(1-Chlorocyclopropyl)-1-(2-chlorophenyl)-3-hydrazinylpropan-2-ol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 2-(1-Chlorocyclopropyl)-1-(2-chlorophenyl)-3-hydrazinylpropan-2-amine, 2-(1-Chlorocyclopropyl)-1-(2-chlorophenyl)-3-hydrazinylpropan-2-thiol.
Uniqueness: The presence of the hydrazinylpropanol moiety distinguishes it from other similar compounds, potentially leading to different chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-hydrazinylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2O/c13-10-4-2-1-3-9(10)7-12(17,8-16-15)11(14)5-6-11/h1-4,16-17H,5-8,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWWPVMWQUWEGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(CC2=CC=CC=C2Cl)(CNN)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601335317 |
Source
|
Record name | 2-(1-Chlorocyclopropyl)-1-(2-chlorophenyl)-3-hydrazinylpropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601335317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
222408-91-5 |
Source
|
Record name | 2-(1-Chlorocyclopropyl)-1-(2-chlorophenyl)-3-hydrazinylpropan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601335317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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